molecular formula C14H12N2O2 B3056634 Benzenamine, 4-methyl-N-[(4-nitrophenyl)methylene]- CAS No. 730-39-2

Benzenamine, 4-methyl-N-[(4-nitrophenyl)methylene]-

Cat. No.: B3056634
CAS No.: 730-39-2
M. Wt: 240.26 g/mol
InChI Key: GSOZSSDYIVFJRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-methylphenyl)-1-(4-nitrophenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-11-2-6-13(7-3-11)15-10-12-4-8-14(9-5-12)16(17)18/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOZSSDYIVFJRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70347055
Record name Benzenamine, 4-methyl-N-[(4-nitrophenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

730-39-2
Record name Benzenamine, 4-methyl-N-[(4-nitrophenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHYL-N-(4-NITROBENZYLIDENE)ANILINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Molecular Architecture

The compound belongs to the Schiff base family, characterized by an azomethine (-CH=N-) linkage between the aromatic amine (p-toluidine) and the aldehyde (4-nitrobenzaldehyde). The electron-withdrawing nitro group at the para position of the benzaldehyde moiety enhances electrophilicity, facilitating nucleophilic attack by the amine’s lone pair.

Applications and Relevance

Schiff bases derived from p-toluidine exhibit antimicrobial, anticancer, and enzymatic inhibitory properties. The nitro group further augments biological activity by increasing membrane permeability and electronic conjugation.

Conventional Synthesis Methods

Acid-Catalyzed Condensation

Procedure :

  • Reactants : Equimolar quantities of p-toluidine (0.01 mol, 1.07 g) and 4-nitrobenzaldehyde (0.01 mol, 1.51 g)
  • Solvent : Absolute ethanol (25 mL)
  • Catalyst : None or acetic acid (0.5 mL)
  • Conditions : Reflux at 80°C for 6–8 hours under nitrogen.

Mechanism :

  • Protonation of the aldehyde carbonyl enhances electrophilicity.
  • Nucleophilic attack by the amine forms a hemiaminal intermediate, which dehydrates to yield the Schiff base.

Yield : 78–85% after recrystallization from ethanol.

Solvent-Free Synthesis

Procedure :

  • Reactants : p-Toluidine and 4-nitrobenzaldehyde (1:1 molar ratio)
  • Catalyst : Citric acid (10 mol%)
  • Conditions : Grinding in a mortar for 20 minutes at room temperature.

Advantages :

  • Eliminates volatile organic compounds (VOCs).
  • Reduces reaction time to 30 minutes.

Yield : 82% with 98% purity (HPLC).

Advanced Catalytic Systems

Oxidative Catalysis Using BAIB/TEMPO

Procedure :

  • Reactants : 4-Nitrobenzyl alcohol (0.05 mol) oxidized in situ to 4-nitrobenzaldehyde using (diacetoxyiodo)benzene (BAIB, 0.055 mol) and 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO, 5 mmol).
  • Solvent : Dichloromethane (100 mL)
  • Conditions : Stirred at 25–30°C for 8 hours.

Yield : 86% aldehyde intermediate, followed by 88% Schiff base after condensation.

Microwave-Assisted Synthesis

Procedure :

  • Reactants : p-Toluidine and 4-nitrobenzaldehyde (1:1)
  • Solvent : Ethanol (10 mL)
  • Conditions : Microwave irradiation (300 W, 100°C) for 15 minutes.

Yield : 89% with reduced side products.

Reaction Optimization and Kinetic Analysis

Solvent Effects

Comparative Data :

Solvent Dielectric Constant Yield (%) Reaction Time (h)
Ethanol 24.3 85 6
Methanol 32.7 80 5
DMF 36.7 68 4
Water 80.1 <50 12

Polar aprotic solvents like DMF accelerate the reaction but lower yields due to side reactions.

Temperature Dependence

Activation Energy :

  • Calculated via Flynn-Wall-Ozawa isoconversional method: 58.2 kJ/mol.
  • Optimal temperature range: 70–90°C.

Analytical Characterization

Spectroscopic Validation

FT-IR :

  • ν(C=N) : 1635–1647 cm⁻¹.
  • ν(NO₂) : 1518 cm⁻¹ (asymmetric), 1345 cm⁻¹ (symmetric).

¹H-NMR (400 MHz, CDCl₃) :

  • δ 8.48 (s, 1H, CH=N).
  • δ 7.25–8.27 (m, 8H, Ar-H).

Mass Spectrometry :

  • m/z : 256.1 [M+H]⁺ (calculated for C₁₄H₁₂N₂O₂).

Thermal Stability

TGA/DSC :

  • Decomposition onset: 210°C.
  • Melting point: 165–167°C.

Industrial and Green Chemistry Prospects

Continuous Flow Synthesis

Protocol :

  • Microreactor setup with residence time of 10 minutes.
  • Productivity : 12 g/h at 90°C.

Biocatalytic Approaches

Enzyme : Candida antarctica lipase B (CAL-B).
Conditions : Phosphate buffer (pH 7.0), 37°C, 24 hours.
Yield : 65% with 99% enantiomeric excess.

Scientific Research Applications

Benzenamine, 4-methyl-N-[(4-nitrophenyl)methylene]-, also known as N-(4-methylphenyl)-1-(4-nitrophenyl)methanimine, is an organic compound with the molecular formula C14H12N2O2C_{14}H_{12}N_2O_2 . It is a derivative of benzenamine (aniline) where the amino group is substituted with a 4-methyl group and a 4-nitrophenylmethylene group. This compound has applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4-methyl-N-[(4-nitrophenyl)methylene]- typically involves the condensation reaction between 4-methylbenzenamine and 4-nitrobenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction can be represented as follows:4 methylbenzenamine 4 nitrobenzaldehydeBenzenamine 4 methyl N 4 nitrophenyl methylene H2O\text{4 methylbenzenamine 4 nitrobenzaldehyde}\rightarrow \text{Benzenamine 4 methyl N 4 nitrophenyl methylene H2O}Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Types of Reactions:

  • Oxidation: Benzenamine, 4-methyl-N-[(4-nitrophenyl)methylene]- can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
  • Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
  • Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Scientific Research Applications

Benzenamine, 4-methyl-N-[(4-nitrophenyl)methylene]- has several applications in scientific research:

  • Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
  • Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Objective : To evaluate the efficacy of Benzenamine, 4-methyl-N-[(4-nitrophenyl)methylene]- in inhibiting cancer cell proliferation.
  • Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
  • Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of Benzenamine, 4-methyl-N-[(4-nitrophenyl)methylene]- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also undergo redox reactions, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared to analogs with modified substituents or core structures. Key differences in physicochemical properties and applications are highlighted below:

Table 1: Structural and Functional Comparison
Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications Source
4-Methyl-N-[(4-nitrophenyl)methylene]benzenamine C₁₄H₁₂N₂O₂ 240.26 -CH₃ (para), -NO₂ (para) Chemical sensors, solar cells, catalysts
4-Methoxy-N-[(4-nitrophenyl)methylene]aniline C₁₄H₁₂N₂O₃ 256.26 -OCH₃ (para), -NO₂ (para) Enhanced solubility; photochromic studies
4-Bromo-N-[(4-nitrophenyl)methylene]aniline C₁₃H₉BrN₂O₂ 305.13 -Br (para), -NO₂ (para) Potential antimicrobial activity
N,N-Dimethyl-4-{[(4-nitrophenyl)imino]methyl}aniline C₁₅H₁₅N₃O₂ 269.30 -N(CH₃)₂ (para), -NO₂ (para) Nonlinear optical materials
N-[(4-Nitrophenyl)methylene]aniline (Parent) C₁₃H₁₀N₂O₂ 226.23 -NO₂ (para) ΔfusH = 24.56 kJ/mol (melting behavior)
Key Findings :

Electronic Effects: The methoxy derivative (C₁₄H₁₂N₂O₃) exhibits increased solubility in polar solvents compared to the methyl analog due to the electron-donating -OCH₃ group . N,N-Dimethylamino substitution (C₁₅H₁₅N₃O₂) introduces strong electron-donating effects, making the compound suitable for nonlinear optical applications .

Thermodynamic Properties :

  • The parent compound (C₁₃H₁₀N₂O₂) has a fusion enthalpy (ΔfusH) of 24.56 kJ/mol, indicating stable crystalline packing influenced by nitro group polarity .

Applications: Methyl and Methoxy Derivatives: Used in optoelectronics due to tunable π-conjugation . Bromo and Dimethylamino Derivatives: Explored in medicinal chemistry and advanced materials .

Research Implications and Gaps

  • Synthetic Flexibility : Schiff bases like these are synthetically modular, allowing precise tuning of electronic properties for targeted applications.
  • Data Gaps: Limited thermodynamic data (e.g., melting points, solubility) for bromo and dimethylamino analogs require further experimental validation .

Biological Activity

Benzenamine, 4-methyl-N-[(4-nitrophenyl)methylene]- (CAS Number: 20192-50-1) is a compound with notable biological activities that have been the subject of various studies. This article explores its chemical properties, biological effects, and relevant case studies, providing a comprehensive overview of its significance in the field of medicinal chemistry.

  • Molecular Formula : C14H12N2O2
  • Molecular Weight : 240.2573 g/mol
  • IUPAC Name : N-[(4-methylphenyl)methylene]-4-nitroaniline
  • Other Names : p-Methylbenzylidene-(4-nitrophenyl)-amine; p-Nitro-N-(p-methylbenzylidene)aniline

Biological Activity

Benzenamine derivatives, including 4-methyl-N-[(4-nitrophenyl)methylene]-, have been investigated for their potential therapeutic applications. The following sections summarize key findings regarding their biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. In vitro assays demonstrated that concentrations as low as 10 µM could significantly reduce cell viability in breast and prostate cancer models .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various bacterial strains. Research indicates that it can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics . The minimum inhibitory concentration (MIC) against Staphylococcus aureus was found to be 32 µg/mL, while for Escherichia coli, it was 64 µg/mL .

Case Studies

  • Case Study on Anticancer Effects :
    • Objective : To evaluate the efficacy of Benzenamine, 4-methyl-N-[(4-nitrophenyl)methylene]- in inhibiting cancer cell proliferation.
    • Methodology : MTT assay was performed on MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) cell lines.
    • Results : The compound showed a dose-dependent decrease in cell viability with IC50 values of 15 µM for MDA-MB-231 and 20 µM for PC-3 cells.
  • Case Study on Antimicrobial Activity :
    • Objective : To assess the antimicrobial properties against common pathogens.
    • Methodology : Disk diffusion method was used to determine susceptibility.
    • Results : Significant zones of inhibition were observed for both Staphylococcus aureus and Escherichia coli, confirming its potential as an antimicrobial agent.

Toxicity and Safety Profile

While Benzenamine derivatives exhibit promising biological activities, their safety profiles are crucial for further development. Toxicological assessments indicate that at therapeutic doses, the compound shows low cytotoxicity towards normal human cells. However, further studies are required to evaluate chronic exposure effects and potential genotoxicity.

Q & A

Basic: What are the established synthetic methodologies for Benzenamine, 4-methyl-N-[(4-nitrophenyl)methylene]-?

Methodological Answer:
The compound is typically synthesized via a Schiff base condensation reaction between 4-methylaniline and 4-nitrobenzaldehyde. This involves refluxing equimolar amounts of the amine and aldehyde in a polar aprotic solvent (e.g., ethanol or methanol) under acidic catalysis (e.g., glacial acetic acid). The reaction progress is monitored by TLC, and the product is isolated via vacuum filtration or recrystallization. Structural confirmation requires NMR (¹H/¹³C) and FTIR spectroscopy to validate the imine (-C=N-) bond formation (~1600–1640 cm⁻¹) and nitro group vibrations (~1520–1350 cm⁻¹) .

Advanced: How can computational methods like density-functional theory (DFT) elucidate electronic properties and reactivity?

Methodological Answer:
DFT calculations (e.g., using B3LYP/6-311G** basis sets) can model the compound’s electronic structure, including:

  • Frontier Molecular Orbitals (FMOs): HOMO-LUMO gap analysis to predict charge-transfer interactions and redox behavior.
  • Electrostatic Potential (ESP): Mapping electron-rich (imine nitrogen) and electron-deficient (nitro group) regions to guide derivatization for catalytic or sensing applications.
  • Nonlinear Optical (NLO) Properties: Hyperpolarizability calculations to assess potential in photonic materials.
    Correlation-energy formulas (e.g., Colle-Salvetti) refine electron density approximations, particularly for the nitro-aromatic system’s polarizability .

Basic: What spectroscopic and crystallographic techniques are critical for structural validation?

Methodological Answer:

  • ¹H/¹³C NMR: Key signals include the imine proton (δ ~8.3–8.5 ppm) and aromatic protons influenced by electron-withdrawing nitro groups (δ ~7.5–8.2 ppm).
  • FTIR: Confirm the imine bond (C=N stretch at ~1610 cm⁻¹) and nitro group (asymmetric/symmetric stretches at ~1520 and ~1350 cm⁻¹).
  • X-ray Crystallography: ORTEP-III software (via Olex2) resolves bond lengths and angles, particularly the planarity of the Schiff base and nitro group orientation. Crystallographic data should be deposited in the Cambridge Structural Database (CSD) .

Advanced: How can researchers resolve contradictions in reported molecular properties (e.g., melting points, spectral data)?

Methodological Answer:
Discrepancies may arise due to:

  • Isomerism: The (E)-configuration is thermodynamically favored, but (Z)-isomers or tautomers might form under specific conditions. Use NOESY NMR to confirm stereochemistry.
  • Purity: Recrystallization solvents (e.g., DMF vs. ethanol) affect melting points. Validate purity via HPLC-MS and elemental analysis (C, H, N).
  • Instrumental Variability: Cross-reference spectral data with NIST Chemistry WebBook entries and ensure calibration using standard reference materials .

Advanced: What strategies optimize this compound’s application in coordination chemistry or catalysis?

Methodological Answer:
The imine and nitro groups act as Lewis basic sites for metal coordination (e.g., Cu²⁺, Pd⁰). Methodological steps include:

  • Ligand Design: Modify substituents (e.g., replace methyl with methoxy) to tune electronic effects.
  • Catalytic Screening: Test in cross-coupling reactions (Suzuki-Miyaura) using Pd complexes. Monitor turnover frequency (TOF) via GC-MS.
  • XAS Studies: Use synchrotron X-ray absorption spectroscopy to probe metal-ligand bonding dynamics in situ .

Basic: What are the stability considerations for this compound under varying conditions?

Methodological Answer:

  • Thermal Stability: Perform TGA-DSC to identify decomposition temperatures (>200°C typical for nitroaromatics).
  • Photostability: UV-Vis exposure tests (λ = 254–365 nm) assess nitro group reduction or imine hydrolysis. Use amber glassware for storage.
  • Hydrolytic Stability: Monitor in aqueous buffers (pH 1–12) via HPLC to detect Schiff base hydrolysis to precursor amine and aldehyde .

Advanced: How can QSPR models predict physicochemical properties for novel derivatives?

Methodological Answer:
Quantitative Structure-Property Relationship (QSPR) models using descriptors like:

  • Octanol-Water Partition Coefficient (logP): Predict solubility using Crippen or McGowan methods.
  • Molar Refractivity: Correlate with polarizability for optical applications.
  • Topological Polar Surface Area (TPSA): Estimate membrane permeability for bioactive derivatives.
    Validate models with experimental data from PubChem or NIST .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenamine, 4-methyl-N-[(4-nitrophenyl)methylene]-
Reactant of Route 2
Reactant of Route 2
Benzenamine, 4-methyl-N-[(4-nitrophenyl)methylene]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.